Product packaging for 3-Phenylcyclopentanone(Cat. No.:CAS No. 64145-51-3)

3-Phenylcyclopentanone

Cat. No.: B1600095
CAS No.: 64145-51-3
M. Wt: 160.21 g/mol
InChI Key: MFBXYJLOYZMFIN-UHFFFAOYSA-N
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Description

3-Phenylcyclopentanone (CAS 64145-51-3) is an organic compound with the molecular formula C11H12O and a molecular weight of 160.21 g/mol . It is characterized by a cyclopentane ring fused with a ketone functional group and a phenyl substituent. This compound serves as a versatile chiral synthon and key intermediate in stereoselective organic synthesis. Its structure makes it a valuable precursor for the synthesis of constrained, non-proteinogenic amino acids. Specifically, this compound can be used as a starting material in the synthesis of cyclopentane analogues of phenylalanine, which are important for structure-activity relationship (SAR) studies in peptide-based drug discovery . These conformationally restricted amino acid analogues provide critical insights into peptide-receptor recognition phenomena and are used to determine biological specificity . Beyond peptide mimetics, this compound is a valuable building block in pharmaceutical research and the development of agrochemicals and other specialty chemicals . As a ketone, it can undergo various chemical transformations, including reductions to the corresponding alcohol, nucleophilic additions, and participation in further cyclization reactions. Notice to Customers: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Please handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O B1600095 3-Phenylcyclopentanone CAS No. 64145-51-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBXYJLOYZMFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456495
Record name 3-phenylcyclopentanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64145-51-3
Record name 3-phenylcyclopentanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylcyclopentan-1-one
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Synthetic Methodologies for 3 Phenylcyclopentanone and Its Derivatives

Established Synthetic Routes to the 3-Phenylcyclopentanone Core

Cyclization Reactions in this compound Formation

The formation of the cyclopentanone (B42830) ring in this compound can be effectively achieved through intramolecular cyclization reactions. Among these, the Dieckmann condensation and intramolecular aldol (B89426) condensation are prominent methods.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that forms a β-keto ester upon treatment with a base. alfa-chemistry.comwikipedia.orgorganic-chemistry.org For the synthesis of a this compound precursor, a diester with a phenyl group at the appropriate position, such as diethyl 3-phenyladipate, can be utilized. The reaction proceeds by deprotonation at an α-carbon to form an enolate, which then attacks the other ester carbonyl group intramolecularly. wikipedia.orgchemistrysteps.com This cyclization is particularly effective for forming five- and six-membered rings. wikipedia.orgchemistrysteps.com Subsequent hydrolysis and decarboxylation of the resulting β-keto ester yield the desired this compound.

Another powerful tool for the formation of cyclic ketones is the intramolecular aldol condensation . organicchemistrytutor.comyoutube.com This reaction involves a dicarbonyl compound that, upon treatment with a base or acid, forms an enolate that cyclizes by attacking the other carbonyl group. libretexts.orgkhanacademy.orglibretexts.org For the synthesis of a this compound derivative, a 1,4-dicarbonyl compound bearing a phenyl group at the 3-position would be the required precursor. The formation of five-membered rings through this method is generally favored due to the thermodynamic stability of the resulting cyclic structure. libretexts.orglibretexts.org

Cyclization MethodStarting Material TypeKey IntermediateFinal Product
Dieckmann CondensationDiester (e.g., Diethyl 3-phenyladipate)Cyclic β-keto esterThis compound
Intramolecular Aldol Condensation1,4-Dicarbonyl compoundCyclic β-hydroxy ketoneα,β-Unsaturated cyclic ketone

Alkylation and Related Strategies for Cyclopentanone Derivatization

Alkylation of a pre-existing cyclopentanone ring is another common strategy to introduce the phenyl substituent at the 3-position. This typically involves the formation of a cyclopentanone enolate, which then acts as a nucleophile in a reaction with a phenyl-containing electrophile. However, direct alkylation can sometimes lead to issues with regioselectivity and polyalkylation.

A more controlled approach involves the palladium-catalyzed decarboxylative allylic alkylation of cyclopentanones. organic-chemistry.orgnih.govcaltech.edu This method allows for the enantioselective construction of all-carbon quaternary centers on cyclopentanones, and with modifications, can be adapted for the introduction of a phenyl group. For instance, a study by Stoltz and colleagues demonstrated the use of an electron-deficient (S)-(p-CF₃)₃-t-BuPHOX ligand in palladium-catalyzed reactions that yielded α-quaternary cyclopentanones in high yields and enantiomeric excess. organic-chemistry.org

Advanced Enantioselective Synthesis of this compound

The development of asymmetric catalytic methods has enabled the synthesis of enantiomerically pure or enriched this compound and its derivatives. These methods are crucial for applications where a specific stereoisomer is required.

Organocatalytic Approaches to Enantiopure this compound

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal catalysts. The asymmetric Michael addition is a key reaction in this context. mdpi.comrsc.org For the synthesis of chiral this compound precursors, the Michael addition of a nucleophile to a cyclopentenone derivative in the presence of a chiral organocatalyst can be employed. For example, the addition of a phenyl-containing nucleophile to cyclopentenone, catalyzed by a chiral amine or thiourea (B124793) derivative, can proceed with high enantioselectivity. mdpi.com

N-Heterocyclic carbenes (NHCs) have also been utilized as organocatalysts in the asymmetric synthesis of functionalized cyclopentanones. acs.orgorganic-chemistry.orgnih.gov In a multicatalytic cascade sequence, a secondary amine can catalyze a Michael addition, followed by an NHC-catalyzed intramolecular reaction to form densely functionalized cyclopentanones with high enantioselectivities. acs.orgnih.gov

Organocatalytic MethodKey ReactionCatalyst TypeTypical Substrates
Asymmetric Michael Addition1,4-Conjugate AdditionChiral Amines, ThioureasCyclopentenones, Phenyl-containing nucleophiles
N-Heterocyclic Carbene CatalysisCascade ReactionsTriazolium Salts1,3-Dicarbonyls, α,β-Unsaturated aldehydes

Metal-Catalyzed Asymmetric Conjugate Addition for this compound Precursors

Metal-catalyzed asymmetric conjugate addition reactions are highly effective for creating chiral carbon-carbon bonds. Rhodium and copper catalysts are commonly used for the addition of organoboron or organometallic reagents to α,β-unsaturated ketones like cyclopentenone.

Rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to cyclopentenone in the presence of a chiral phosphine (B1218219) ligand, such as BINAP, can produce this compound with high enantioselectivity. thieme-connect.com These reactions are often carried out in aqueous solvent systems. thieme-connect.com

Copper-catalyzed asymmetric conjugate additions offer another efficient route. The use of Grignard reagents, such as phenylmagnesium bromide, in the presence of a copper catalyst and a chiral ligand can lead to the formation of this compound with high regio- and enantioselectivity. nih.govnih.govrsc.org Chiral ferrocenyl-based diphosphines have been shown to be particularly effective ligands for these transformations. nih.gov

Metal CatalystOrganometallic ReagentChiral Ligand ExampleProduct Enantioselectivity
RhodiumPhenylboronic Acid(S)-BINAPUp to 97% ee thieme-connect.com
CopperPhenylmagnesium BromideTaniaPhos, JosiPhosUp to 96% ee nih.gov

Biocatalytic Methods and Kinetic Resolution in this compound Synthesis

Biocatalysis offers an environmentally friendly and highly selective approach to the synthesis of chiral compounds. Enzymes, particularly lipases, are widely used in kinetic resolution processes.

Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate and the product. nih.gov Lipase-catalyzed transesterification or hydrolysis of a racemic this compound derivative can be employed to achieve this separation. For example, a lipase (B570770) can selectively acylate one enantiomer of a racemic alcohol derived from this compound, leaving the other enantiomer in high enantiomeric excess.

Dynamic kinetic resolution (DKR) is an even more efficient process where the unreactive enantiomer is continuously racemized in situ, allowing for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. nih.govprinceton.eduwikipedia.org This can be achieved by combining a lipase for the resolution step with a metal catalyst for the racemization. For instance, a DKR of a racemic precursor to this compound could involve a lipase-catalyzed acylation coupled with a ruthenium-catalyzed racemization of the starting material. wikipedia.org

Biocatalytic MethodEnzyme TypePrincipleOutcome
Kinetic ResolutionLipaseEnantioselective acylation or hydrolysisSeparation of enantiomers
Dynamic Kinetic ResolutionLipase and Metal CatalystEnantioselective reaction with in situ racemizationHigh yield of a single enantiomer

Diastereoselective Pathways Leading to this compound Derivatives

The diastereoselective synthesis of this compound derivatives is a critical area of research, enabling the controlled formation of stereoisomers. Methodologies such as Michael additions and intramolecular cyclizations are prominently employed to achieve high levels of diastereoselectivity.

One common strategy involves the conjugate addition of nucleophiles to α,β-unsaturated systems, which can establish multiple stereocenters in a single step. For instance, the Michael addition of nitroalkanes to cyclic allyl nitriles serves as a powerful tool for constructing trifunctionalized cyclopentane (B165970) rings. sctunisie.org The reaction proceeds by deprotonation of the nitroalkane, followed by its addition to the Michael acceptor. This approach can yield products with specific trans-trans diastereomeric relationships. sctunisie.org

Another significant pathway is the intramolecular Michael-type cyclization. This method has been effectively used to construct cyclic systems with a high degree of diastereoselective control. rsc.org Although demonstrated on related scaffolds like 4-chromanones, the principle is directly applicable to the synthesis of substituted this compound derivatives. In these reactions, a precursor molecule containing both a nucleophilic center and a Michael acceptor is induced to cyclize, often with the aid of a base catalyst, leading to the formation of the cyclopentane ring with defined stereochemistry. rsc.org

The reaction of linear conjugated enynones with nucleophiles like 3-oxo-3-phenylpropanenitrile also produces intermediates that can lead to cyclopentanone derivatives. These Michael additions often result in the formation of δ-diketones as a mixture of diastereomers, with ratios that can be influenced by reaction conditions. researchgate.netnih.gov Subsequent cyclization of these diketones can then yield highly substituted cyclopentanone systems.

The table below summarizes representative diastereoselective reactions leading to cyclopentane derivatives.

ReactantsReagents/CatalystProduct TypeDiastereomeric Ratio (d.r.)Yield
Cyclic allyl nitrile, NitroalkanesSodium ethoxide1,2,3-Trifunctionalized cyclopentanesPredominantly trans-trans diastereoisomers48-70%
1,5-Diarylpent-2-en-4-yn-1-one, 3-Oxo-3-phenylpropanenitrileSodium methoxidePolyfunctional δ-diketones2.5:153-98%
α-Nitro aryl ketones with unsaturated ester unitsKOtBu (catalytic)3,3-Disubstituted 3-nitro-4-chromanonesHigh d.r.Good to excellent

This interactive table provides examples of diastereoselective syntheses applicable to cyclopentane ring formation. Data is compiled from studies on cyclopentane and analogous cyclic systems. sctunisie.orgrsc.orgresearchgate.netnih.gov

Preparation of Substituted and Functionalized this compound Analogs

The synthesis of substituted and functionalized analogs of this compound is essential for exploring structure-activity relationships in various chemical and biological contexts. Methodologies for achieving this include intramolecular cyclizations and multicomponent reactions, which allow for the introduction of diverse functional groups onto the cyclopentanone core. researchgate.netrsc.org

An efficient method for preparing functionalized cyclopentanones involves the silver nitrate-catalyzed intramolecular cyclization of ynones with various nitrile-containing compounds. researchgate.net This approach facilitates the construction of both simple and spiro-fused cyclopentanone structures under mild conditions. The versatility of the starting materials allows for a wide range of substituents to be incorporated into the final product. researchgate.net

Multicomponent reactions offer another powerful strategy for synthesizing diversely functionalized cyclopentene (B43876) derivatives, which can be readily converted to their corresponding cyclopentanone analogs. A notable example involves the reaction of 1,2-allenic ketones with reagents such as 4-chloroacetoacetate and malononitrile. rsc.org This process proceeds through a cascade of reactions, including nucleophilic substitution, Michael addition, and an intramolecular aldol-type reaction, to build the functionalized cyclopentene ring in a single operation. rsc.org

Furthermore, the rearrangement of other cyclic structures, such as pyranones, can provide access to highly functionalized cyclopentenones. researchgate.net Base-mediated isomerization can induce a ring contraction, transforming a six-membered pyranone into a five-membered cyclopentenone ring, which can then be further modified. researchgate.net

The following table details methods for the preparation of functionalized cyclopentanone and cyclopentenone analogs.

Starting MaterialsReagents/ConditionsProduct TypeKey Features
Ynones, Cyanoacrylate/MalononitrileAgNO₃, DBUFunctionalized cyclopentanones and spiro-cyclopentanonesMild conditions, intramolecular cyclization
1,2-Allenic ketones, 4-Chloroacetoacetate, Malononitrile/CyanoacetateMetal-free, mild conditionsDiversely functionalized cyclopentenesMulticomponent cascade reaction
2-Hydroxymethylfuran-derived pyranoneTriethylamineFunctionalized 4-hydroxy-2-cyclopentenonesBase-mediated ring contraction

This interactive table showcases various synthetic routes to substituted and functionalized cyclopentanone analogs. researchgate.netrsc.orgresearchgate.net

Reactivity and Mechanistic Investigations of 3 Phenylcyclopentanone

Intrinsic Reactivity of the Cyclopentanone (B42830) Carbonyl Center

The carbonyl group is the primary site of reactivity in 3-phenylcyclopentanone, undergoing reactions typical of ketones, such as nucleophilic additions and reactions at the alpha-carbon through enolate intermediates.

The carbonyl carbon of this compound is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. wikipedia.orglibretexts.orglibretexts.org This fundamental reactivity allows for the formation of a wide array of products. Common nucleophilic addition reactions for ketones like this compound include the Grignard and Wittig reactions.

In a Grignard reaction, an organomagnesium halide (Grignard reagent) attacks the carbonyl carbon, leading to the formation of a new carbon-carbon bond. chegg.commasterorganicchemistry.comlibretexts.org For example, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, followed by an acidic workup, would yield a tertiary alcohol. The nucleophilic carbon from the Grignard reagent adds to the carbonyl carbon, and subsequent protonation of the resulting alkoxide furnishes the alcohol product.

The Wittig reaction provides a method for the synthesis of alkenes from ketones. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.orglumenlearning.com This reaction involves a phosphonium (B103445) ylide, which acts as the nucleophile. The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane, would result in the formation of 3-phenyl-1-methylenecyclopentane. The reaction proceeds through a betaine (B1666868) intermediate, which then forms an oxaphosphetane that collapses to the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org

Table 1: Examples of Nucleophilic Addition Reactions with this compound
ReactionReagentProduct
Grignard ReactionR-MgX (e.g., CH₃MgBr)Tertiary Alcohol (e.g., 1-methyl-3-phenylcyclopentan-1-ol)
Wittig ReactionPh₃P=CHR (e.g., Ph₃P=CH₂)Alkene (e.g., 3-phenyl-1-methylenecyclopentane)

The carbon atoms adjacent to the carbonyl group (alpha-carbons) in this compound are acidic and can be deprotonated to form an enolate. This enolate is a key intermediate in various reactions that functionalize the alpha-position. The regioselectivity of enolate formation is influenced by the reaction conditions. "Hard" enolization conditions, using strong, sterically hindered bases like lithium diisopropylamide (LDA), often lead to the formation of the less substituted (kinetic) enolate. In contrast, "soft" enolization conditions can favor the more substituted (thermodynamic) enolate. For 3-substituted cycloalkanones like this compound, soft enolization has been shown to provide significantly improved regioselectivity for enolization away from the substituent.

Enolates can be trapped with various electrophiles to form a range of alpha-substituted derivatives. For example, silyl (B83357) enol ethers can be formed by trapping the enolate with a trialkylsilyl halide. These silyl enol ethers are versatile intermediates in their own right, participating in reactions such as Mukaiyama aldol (B89426) additions.

Reduction Chemistry of this compound

The reduction of the carbonyl group in this compound to a hydroxyl group is a fundamental transformation that introduces a new stereocenter. The stereochemical outcome of this reduction can often be controlled through the choice of reagents and reaction conditions.

The reduction of this compound yields 3-phenylcyclopentanol, which can exist as two diastereomers: cis and trans. The stereoselectivity of this reduction is influenced by the steric hindrance imposed by the phenyl group and the trajectory of hydride attack.

Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of ketones. mnstate.edu In the reduction of substituted cyclopentanones, the stereochemical outcome can be influenced by the presence of additives. For instance, the use of ceric chloride (CeCl₃) with NaBH₄ can alter the diastereoselectivity of the reduction. scielo.brscielo.brresearchgate.net This is attributed to the coordination of the cerium salt with the carbonyl oxygen, which can influence the direction of hydride delivery. scielo.brscielo.brresearchgate.net In the case of this compound, the bulky phenyl group will likely direct the incoming hydride to the opposite face of the ring, potentially leading to a preference for one diastereomer. The exact ratio of cis to trans products would depend on the specific reaction conditions, including the solvent and temperature.

Table 2: Stereoselective Reduction of Substituted Cyclopentanones
ReagentAdditiveGeneral OutcomePotential Products from this compound
NaBH₄NoneMixture of diastereomers, selectivity depends on substrate.cis- and trans-3-Phenylcyclopentanol
NaBH₄CeCl₃Can alter the diastereomeric ratio by influencing hydride attack. scielo.brscielo.brresearchgate.netcis- and trans-3-Phenylcyclopentanol (potentially different ratio)

Oxidative Transformations of this compound

The oxidation of this compound can lead to the formation of a lactone through a process known as the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganic-chemistry.orglibretexts.orgsigmaaldrich.comucalgary.cayoutube.comlscollege.ac.in

The Baeyer-Villiger oxidation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). sigmaaldrich.com The mechanism involves the nucleophilic attack of the peroxy acid on the protonated carbonyl carbon to form a Criegee intermediate. wikipedia.org This is followed by the migration of one of the alpha-carbons to the adjacent oxygen atom, with the more substituted carbon generally having a higher migratory aptitude. organic-chemistry.orglibretexts.orgucalgary.ca For this compound, there are two alpha-carbons that could potentially migrate. The regioselectivity of the oxygen insertion will depend on the relative migratory abilities of these two carbons. The migration of the more substituted carbon (the one bearing the phenyl group is at the beta position, so the alpha carbons are C2 and C5) would lead to one lactone, while migration of the less substituted carbon would result in a different lactone.

Carbon-Carbon Bond Activation and Rearrangement Reactions Involving this compound

This compound has served as a key model substrate in the development of transition metal-catalyzed carbon-carbon bond activation and rearrangement reactions. These reactions offer novel strategies for the construction of complex molecular architectures.

Rhodium-catalyzed C-C bond activation of 3-arylcyclopentanones, including this compound, has been shown to be an efficient method for the synthesis of functionalized α-tetralones. nih.gov This transformation involves the cleavage of the less strained C1-C2 bond of the cyclopentanone ring, followed by the activation of a C-H bond in the aryl group. nih.gov The reaction is typically catalyzed by a rhodium precursor in the presence of an N-heterocyclic carbene (NHC) ligand and an aminopyridine co-catalyst. nih.gov Density functional theory (DFT) calculations have suggested a mechanism that proceeds through a rhodium-bridged bicyclic intermediate. nih.gov This methodology provides a powerful tool for the synthesis of the α-tetralone motif, which is a common structural core in many natural products and biologically active molecules. nih.govedu.krdresearchgate.netresearchgate.netgoogle.com

Table 3: Rhodium-Catalyzed C-C Bond Activation of this compound
Catalyst SystemReactantProductKey Transformation
[Rh(C₂H₄)₂Cl]₂, NHC ligand, aminopyridine co-catalyst nih.govThis compoundα-Tetralone derivativeCleavage of the C1-C2 bond and intramolecular C-H activation. nih.gov

Photochemical Behavior of this compound Analogues

The photochemical behavior of ketones is largely dictated by the nature of their excited states and the subsequent pathways available for energy dissipation. For analogues of this compound, the primary photochemical processes are expected to be the Norrish Type I and Type II reactions, which are characteristic of carbonyl compounds. wikipedia.orgkvmwai.edu.in

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbonyl bond to form a biradical intermediate. For a this compound analogue, this would lead to the formation of a diradical species that can undergo several subsequent reactions:

Decarbonylation: Loss of carbon monoxide to form a new biradical, which can then lead to the formation of cyclobutane (B1203170) derivatives or unsaturated acyclic products.

Intramolecular hydrogen abstraction: This can result in the formation of an unsaturated aldehyde or a ketene. kvmwai.edu.in

The Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to a 1,4-biradical. wikipedia.org The subsequent reactions of this biradical can include:

Cleavage (fragmentation): Scission of the β-carbon-carbon bond to yield an enol and an alkene.

Cyclization (Yang cyclization): Formation of a cyclobutanol (B46151) derivative.

The presence of the β-phenyl group in analogues of this compound can influence these pathways. While the phenyl group is not directly attached to the carbonyl or the α-carbon, its electronic and steric effects can be transmitted through the cyclopentyl ring. For instance, in related systems like 3-alkyl-cyclopent-2-enones, the nature of the substituent at the 3-position has been shown to significantly affect the outcome of photochemical reactions, influencing the competition between dimerization and reaction with the solvent.

In studies of 3-phenylcyclopent-2-enone, a close analogue, laser flash photolysis has been used to characterize its triplet excited state. The triplet state was found to be relatively long-lived and could be quenched by various molecules, including oxygen and alkenes. This suggests that photochemical reactions of such analogues can proceed through a triplet manifold, which is common for ketones undergoing Norrish reactions.

The photochemical behavior of these analogues can be summarized in the following table, outlining the expected primary processes and potential final products.

Photochemical ReactionIntermediatePotential Products
Norrish Type I Acyl-alkyl biradicalDecarbonylated products (e.g., phenylcyclobutanes), unsaturated aldehydes, ketenes
Norrish Type II 1,4-biradicalEnol + alkene (from fragmentation), cyclobutanol derivatives (from cyclization)

It is important to note that the specific reaction pathway and product distribution will be highly dependent on the exact structure of the analogue, the solvent used, and the irradiation wavelength.

Elucidation of Reaction Mechanisms via Experimental and Computational Approaches

Understanding the intricate details of reaction mechanisms is crucial for controlling reaction outcomes and designing more efficient synthetic routes. For this compound, a combination of experimental techniques and computational modeling provides a powerful approach to elucidate these mechanisms.

Detailed Mechanistic Pathways in Catalyzed Reactions of this compound

Catalyzed reactions of this compound, such as aldol condensations, hydrogenations, and α-arylations, proceed through multi-step pathways involving various intermediates.

Aldol Condensation: The aldol condensation of cyclopentanone, and by extension this compound, can be catalyzed by either acid or base.

Base-catalyzed mechanism: This proceeds via the formation of an enolate ion. A base abstracts an α-proton from this compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of this compound. The resulting alkoxide is protonated to give a β-hydroxy ketone (the aldol adduct). Subsequent dehydration, often promoted by heat, yields an α,β-unsaturated ketone.

Acid-catalyzed mechanism: In the presence of an acid, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic. The enol form of another this compound molecule, formed in equilibrium, then attacks the protonated carbonyl. Subsequent deprotonation and dehydration lead to the α,β-unsaturated ketone.

Robinson Annulation: This powerful ring-forming reaction involves a Michael addition followed by an intramolecular aldol condensation. wikipedia.orgjk-sci.commasterorganicchemistry.com In a hypothetical Robinson annulation involving this compound as the Michael donor, the reaction would proceed as follows:

Formation of the enolate of this compound.

Michael addition of the enolate to an α,β-unsaturated ketone (e.g., methyl vinyl ketone).

Intramolecular aldol condensation of the resulting 1,5-diketone to form a six-membered ring.

Dehydration to yield the final annulated product.

Palladium-Catalyzed α-Arylation: The direct α-arylation of ketones is a significant C-C bond-forming reaction. For this compound, this would involve the coupling of an enolate with an aryl halide in the presence of a palladium catalyst. The generally accepted mechanism involves a catalytic cycle with three main steps:

Oxidative addition: The Pd(0) catalyst reacts with the aryl halide to form a Pd(II) species.

Transmetalation: The enolate of this compound displaces the halide on the palladium center.

Reductive elimination: The aryl and enolate ligands on the palladium complex couple, forming the α-aryl ketone and regenerating the Pd(0) catalyst.

Application of Density Functional Theory (DFT) in Reaction Mechanism Studies

Density Functional Theory (DFT) has become an indispensable tool for investigating reaction mechanisms in organic chemistry. sid.ir It allows for the calculation of the energies of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction energy profile.

For the catalyzed reactions of this compound, DFT can be used to:

Validate proposed mechanisms: By calculating the activation energies for different possible pathways, the most favorable mechanism can be identified. For example, in the aldol condensation, DFT can be used to compare the energetics of the acid- and base-catalyzed pathways and to investigate the stereoselectivity of the reaction. sid.ir

Characterize intermediates and transition states: DFT calculations can provide detailed geometric and electronic structures of transient species that are difficult to observe experimentally. This information is crucial for understanding the factors that control the reactivity and selectivity of a reaction.

Predict reactivity and selectivity: DFT can be used to study the effects of substituents, catalysts, and solvents on the reaction outcome. For instance, in the palladium-catalyzed α-arylation of a ketone, DFT studies have been used to elucidate the role of the ligand in the stereodetermining reductive elimination step.

The following table summarizes the application of DFT in studying the mechanisms of catalyzed reactions relevant to this compound.

Catalyzed ReactionMechanistic Aspect Investigated by DFTKey Findings from DFT Studies
Aldol Condensation Transition state energies for C-C bond formation and dehydration steps.Determination of the rate-determining step and factors influencing stereoselectivity. sid.ir
Robinson Annulation Energy profiles for Michael addition and intramolecular aldol condensation.Understanding the chemo- and regioselectivity of the annulation process.
Pd-Catalyzed α-Arylation Energetics of oxidative addition, transmetalation, and reductive elimination.Elucidation of the role of the catalyst and ligands in promoting the reaction and controlling enantioselectivity.

Stereochemical Characterization and Chiroptical Analysis of 3 Phenylcyclopentanone

Determination of Absolute Configuration of Chiral 3-Phenylcyclopentanone

The spatial arrangement of atoms in chiral this compound is known as its absolute configuration. The Cahn-Ingold-Prelog priority rules are used to assign the R or S descriptor to the chiral center. wikipedia.orglibretexts.org Various chiroptical methods, which measure the differential interaction of the molecule with left and right circularly polarized light, are employed to experimentally determine this configuration. These techniques include Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD). researchgate.net

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, corresponding to electronic transitions. encyclopedia.pub The resulting ECD spectrum, with its characteristic positive or negative bands (Cotton effects), is highly sensitive to the absolute configuration of the molecule. encyclopedia.pubslideshare.net

For (S)-3-phenylcyclopentanone, the ECD spectrum has been studied and interpreted using computational methods. researchgate.net Theoretical calculations, such as those based on Density Functional Theory (DFT), can predict the ECD spectrum for a given absolute configuration. mdpi.comunits.it By comparing the experimentally measured spectrum with the calculated spectra for the (R) and (S) enantiomers, the absolute configuration can be confidently assigned. researchgate.netunits.it The ECD spectra of this compound and related compounds like 3-phenylcyclohexanone and 3-phenylcycloheptanone show common spectroscopic features, which are not heavily dependent on fine conformational details. researchgate.net

Table 1: Chiroptical Spectroscopies for Configurational Analysis of 3-Phenyl-substituted Cycloalkanones

Compound Spectroscopic Method Key Finding
(S)-3-phenylcyclopentanone ECD, VCD, ORD Spectroscopic features are largely independent of fine conformational details. researchgate.net
(S)-3-phenylcyclohexanone ECD, VCD, ORD Common spectroscopic features observed across the series of compounds. researchgate.net

Vibrational Circular Dichroism (VCD) is another powerful technique for determining the absolute configuration of chiral molecules. ru.nl It measures the differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions within the molecule. nih.gov VCD is particularly sensitive to the detailed three-dimensional structure and conformation of a molecule. ru.nlnih.gov

Similar to ECD, the experimental VCD spectrum of this compound can be compared with theoretical spectra calculated using quantum chemical methods like DFT to establish its absolute configuration. researchgate.netmdpi.com The VCD spectra of (S)-3-phenylcyclopentanone, along with its cyclohexane and cycloheptanone analogs, have been shown to exhibit common features that aid in their stereochemical assignment. researchgate.net The reliability of VCD in determining absolute configuration has been demonstrated for a wide range of chiral molecules. ru.nl

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. slideshare.netkud.ac.in The resulting ORD curve can be either plain, showing a gradual change in rotation, or anomalous, exhibiting peaks and troughs known as Cotton effects in regions of absorption. slideshare.netslideshare.net These Cotton effects are directly related to the stereochemistry of the molecule. slideshare.net

The absolute configuration of this compound can be determined by analyzing its ORD curve. researchgate.net The sign and shape of the Cotton effect provide information about the spatial arrangement of the atoms around the chiral center. scribd.com While ORD is a relatively inexpensive and easy-to-measure technique, accurate theoretical predictions may require high-level quantum mechanical calculations. researchgate.net The combined use of ORD with ECD and VCD provides a robust approach to the stereochemical analysis of this compound. researchgate.net

Conformational Analysis of this compound and Its Derivatives

The cyclopentane (B165970) ring in this compound is not planar and can adopt various puckered conformations to relieve ring strain. dalalinstitute.com The orientation of the phenyl group relative to the cyclopentanone (B42830) ring further increases the number of possible conformers. Understanding the conformational landscape is crucial as the observed chiroptical properties are an average of the contributions from all populated conformers. researchgate.net

Computational methods are indispensable tools for investigating the conformational preferences of this compound. nih.gov Molecular mechanics and more rigorous quantum mechanical methods like Density Functional Theory (DFT) are used to perform conformational searches and calculate the relative energies of different conformers. nih.govresearchgate.netfrontiersin.org

These studies aim to identify the most stable conformations (global and local minima on the potential energy surface) and their relative populations at a given temperature. nih.gov For substituted cyclopentanones, the substituent can exist in either an equatorial or an axial position, leading to different conformers with distinct energies. researchgate.net The calculated conformational populations are then used to generate a weighted-average theoretical spectrum (ECD, VCD, or ORD) for comparison with the experimental spectrum, leading to a more accurate stereochemical assignment. researchgate.netnih.gov

Table 2: Computational Methods in Conformational Analysis

Method Application Key Insights
Molecular Mechanics Initial conformational search Identifies a broad range of possible conformers. nih.gov

Methodologies for Enantiomeric Excess Determination in this compound Samples

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org Several methods can be used to determine the enantiomeric excess of this compound.

Optical methods are often employed for the rapid determination of ee. rsc.org Techniques like circular dichroism can be used, where the magnitude of the CD signal is ideally proportional to the enantiomeric excess. nih.govnih.gov Calibration curves can be created using samples of known ee to determine the ee of an unknown sample. nih.gov

Vibrational circular dichroism (VCD) has also been developed as a method for determining enantiomeric excess. nih.gov Fourier transform VCD (FT-VCD) allows for the monitoring of changes in ee over time. nih.gov Additionally, Raman Optical Activity (ROA) is another chiroptical technique that can be used for the accurate determination of enantiomeric excess. mdpi.com While traditionally determined by optical rotation, where the observed rotation is compared to the rotation of the pure enantiomer, this method can sometimes be unreliable. wikipedia.org Chromatographic methods, such as chiral HPLC or GC, provide a direct measure of the amount of each enantiomer and are therefore a very common and accurate way to determine ee. mdpi.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
(S)-3-phenylcyclopentanone
(R)-3-phenylcyclopentanone
3-phenylcyclohexanone
3-phenylcycloheptanone
(S)-3-phenylcyclohexanone
(S)-3-phenylcycloheptanone
Carbon
Hydrogen

Advanced Analytical Techniques for Characterization of 3 Phenylcyclopentanone

Spectroscopic Methods for In-Depth Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the connectivity of atoms and the nature of chemical bonds within the 3-Phenylcyclopentanone molecule.

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive insights into the molecular framework of this compound by mapping out correlations between different nuclei. Unlike one-dimensional NMR, which displays signals along a single frequency axis, 2D NMR spreads peaks across two axes, revealing through-bond and through-space relationships. youtube.com

Key 2D NMR experiments for elucidating the structure of this compound include:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. pressbooks.pub For this compound, a COSY spectrum would reveal correlations between the proton at the C3 position and the adjacent methylene (B1212753) protons at C2 and C4. It would also show couplings between the protons of the methylene groups at C2 and C5 with their respective neighbors.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. pressbooks.pubnih.gov An HSQC spectrum is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra. Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, simplifying the process of identifying each CH, CH₂, and CH₃ group within the molecule. pressbooks.pubnih.gov

The expected correlations for this compound in these 2D NMR experiments are detailed below.

Table 1. Expected 2D NMR Correlations for this compound
Proton (¹H) PositionExpected HSQC Correlation (¹³C Position)Expected COSY Correlations (Coupled Protons)
H2C2H3
H3C3H2, H4
H4C4H3, H5
H5C5H4
Aromatic ProtonsAromatic CarbonsAdjacent Aromatic Protons

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound with high accuracy, which in turn allows for the calculation of its elemental formula. For this compound (C₁₁H₁₂O), HRMS can measure its monoisotopic mass to within a few parts per million, providing strong evidence for its chemical composition. nih.gov

In addition to accurate mass measurement, mass spectrometry induces fragmentation of the molecule, and the resulting pattern is a unique fingerprint that aids in structural elucidation. chemguide.co.uk The fragmentation of the this compound molecular ion (M⁺) is expected to follow pathways characteristic of ketones and aromatic compounds. libretexts.orgquizlet.com Common fragmentation processes include alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and the loss of small neutral molecules. miamioh.edulibretexts.org

Table 2. Predicted HRMS Data and Major Fragments for this compound
SpeciesChemical FormulaCalculated Exact Mass (m/z)Possible Origin
[M]⁺[C₁₁H₁₂O]⁺160.0888Molecular Ion
[M-C₂H₄]⁺[C₉H₈O]⁺132.0575Loss of ethylene (B1197577) via McLafferty-type rearrangement
[C₇H₇]⁺[C₇H₇]⁺91.0548Tropylium ion, common in aromatic compounds
[C₆H₅CO]⁺[C₇H₅O]⁺105.0340Benzoyl cation from cleavage
[C₆H₅]⁺[C₆H₅]⁺77.0391Phenyl cation

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. vscht.cz The FTIR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the ketone carbonyl group and the phenyl ring.

The most prominent peak will be the C=O stretching vibration of the five-membered ring, which typically appears at a higher wavenumber compared to acyclic or six-membered ring ketones due to ring strain. ucla.edu Other key absorptions include the C-H stretches from the aromatic ring and the aliphatic cyclopentanone (B42830) ring. libretexts.org

Table 3. Characteristic FTIR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium to Weak
Aliphatic C-HStretching3000 - 2850Medium
Ketone C=OStretching~1745 - 1725Strong, Sharp
Aromatic C=CStretching1600 - 1450Medium to Weak

Chromatographic Separation Techniques for Purity and Isomeric Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are essential for assessing sample purity and for separating its stereoisomers.

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. birchbiotech.com It is a standard method for determining the purity of volatile organic compounds like this compound. calpaclab.comlabproinc.com In a GC analysis, the sample is injected into the instrument, where it is vaporized and carried by a carrier gas through a column containing a stationary phase. birchbiotech.com

The components of the sample are separated based on their differential partitioning between the mobile gas phase and the stationary phase. birchbiotech.com The purity of a this compound sample is determined by integrating the area of all peaks in the resulting chromatogram. The purity is expressed as the percentage of the area of the main peak relative to the total area of all peaks, excluding the solvent peak. birchbiotech.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. Since the stereocenter at the C3 position makes this compound a chiral molecule, it can exist as a pair of enantiomers ((R)-3-Phenylcyclopentanone and (S)-3-Phenylcyclopentanone). biosynth.com These enantiomers have identical physical properties in an achiral environment but may exhibit different biological activities.

Chiral HPLC is the most versatile and important tool for separating enantiomers. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. chiralpedia.comnih.gov The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. chiralpedia.com According to the "three-point interaction" model, one enantiomer will have a stronger interaction with the CSP, causing it to be retained longer on the column and elute later than the other enantiomer, thus achieving separation. chiralpedia.comcsfarmacie.cz This allows for the determination of the enantiomeric purity or enantiomeric excess (ee) of a sample of this compound.

Catalyst Characterization in Heterogeneous and Homogeneous Catalysis for this compound Synthesis

The characterization of catalysts used in the synthesis of this compound involves a suite of sophisticated analytical methods to elucidate their morphology, structure, composition, and acidic/basic properties. The choice of techniques is contingent on whether the catalyst is heterogeneous (in a different phase from the reactants) or homogeneous (in the same phase as the reactants).

Heterogeneous Catalyst Characterization

For heterogeneous catalysts, such as solid acids and base catalysts often employed in the aldol (B89426) condensation route to precursors of this compound, a comprehensive understanding of their bulk and surface properties is crucial.

Microscopy and Spectroscopy:

Transmission Electron Microscopy (TEM) and Scanning Electron microscopy (SEM): These imaging techniques are fundamental for visualizing the morphology, particle size, and dispersion of the active catalytic species on a support material. For instance, in a supported metal catalyst, TEM can reveal the distribution and size of metal nanoparticles, which directly impacts the available active surface area.

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM or TEM, EDX provides elemental analysis, confirming the presence and distribution of the desired catalytic components and detecting any impurities.

X-ray Diffraction (XRD): This technique is indispensable for determining the crystalline structure and phase composition of the catalyst. It can identify the crystal phases of the support and the active components, as well as estimate crystallite size.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the atoms on the catalyst surface, which is critical as catalysis occurs at the surface.

Surface and Pore Analysis:

Brunauer-Emmett-Teller (BET) Analysis: This method is used to determine the specific surface area, pore volume, and pore size distribution of a porous catalyst. A high surface area is generally desirable for maximizing the number of active sites.

Temperature-Programmed Desorption (TPD): TPD, typically using ammonia (B1221849) (NH3-TPD) or carbon dioxide (CO2-TPD), is employed to characterize the acidic or basic properties of a catalyst, respectively. The amount and strength of acid or base sites are crucial for reactions like aldol condensation.

Below is a table summarizing typical characterization data for a hypothetical solid acid catalyst used in a reaction analogous to the synthesis of a this compound precursor.

Analytical Technique Parameter Value Significance
BET Specific Surface Area250 m²/gHigh surface area provides more active sites.
Pore Volume0.45 cm³/gIndicates the volume available for reactant diffusion.
Average Pore Diameter7.5 nmMesoporous structure facilitates mass transport.
XRD Crystalline PhaseAnatase TiO₂Identifies the support's crystal structure.
Crystallite Size15 nmSmaller crystallites can lead to higher surface area.
NH₃-TPD Total Acidity0.8 mmol/gQuantifies the number of acid sites.
Acid Site StrengthWeak & MediumDetermines the type of catalytic reactions favored.
TEM Particle Size10-20 nmConfirms nanoparticle size and morphology.

Homogeneous Catalyst Characterization

For homogeneous catalysts, such as the rhodium-diphosphine complexes used in the intramolecular hydroacylation of unsaturated aldehydes to form cyclopentanones, characterization primarily relies on spectroscopic methods to determine the structure and purity of the molecular catalyst in solution.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of homogeneous catalysts.

¹H and ¹³C NMR: Provide information about the organic ligand framework.

³¹P NMR: Is particularly crucial for phosphine-containing catalysts, revealing the coordination of the phosphorus ligands to the metal center and the electronic environment of the phosphorus atoms. Chemical shifts and coupling constants (e.g., ¹J(Rh-P)) are indicative of the catalyst's structure and stability.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying specific functional groups within the ligand and for studying the binding of small molecules, such as carbon monoxide, to the metal center, which can provide insights into the electronic properties of the catalyst.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the molecular weight of the catalyst complex and to identify species present in the catalytic solution.

The following table presents representative ³¹P NMR data for a series of rhodium(I) diphosphine complexes that could be employed in the synthesis of this compound via intramolecular hydroacylation.

Catalyst Complex Ligand (Diphosphine) ³¹P NMR Chemical Shift (δ, ppm) ¹J(Rh-P) Coupling Constant (Hz) Interpretation
[Rh(dppe)Cl]₂dppe75.2195Indicates a dimeric structure with bridging chlorides.
[Rh(dppp)Cl]₂dppp (B1165662)28.5180The change in chemical shift reflects the different bite angle of the dppp ligand.
[Rh(dppb)Cl]₂dppb20.1175Further illustrates the influence of the phosphine (B1218219) ligand backbone on the electronic environment of the rhodium center.
[Rh(BINAP)(solvent)₂]⁺BINAP45.8210Consistent with a cationic, monomeric species, which is often the active catalyst.

Applications of 3 Phenylcyclopentanone in Advanced Organic Synthesis

Utility as a Chiral Building Block in Asymmetric Synthesis

3-Phenylcyclopentanone is recognized as a conformational chiral reagent, rendering it highly useful in the synthesis of enantiomerically pure compounds. nih.gov The presence of a stereocenter at the C3 position of the cyclopentanone (B42830) ring allows for its use as a chiral synthon, enabling the transfer of chirality to new molecules in asymmetric synthesis. This is particularly important in the development of pharmaceuticals, where the biological activity of a molecule is often dependent on its specific stereochemistry.

The cyclopentenone unit, a core feature of this compound, is a powerful synthon for creating a variety of bioactive target molecules. nih.gov The enone structural motif within cyclopentenones offers a broad diversity of potential chemical modifications, making chiral cyclopentenones like this compound important precursors in asymmetric synthesis. nih.govacs.org

Precursor to Complex Molecular Architectures

The structural framework of this compound provides a robust starting point for the synthesis of more complex molecular structures. Chiral cyclopentenones are key intermediates in the asymmetric synthesis of highly functionalized and important chiral bioactive compounds, including prostaglandins (B1171923) and their derivatives. nih.govacs.org

Research has demonstrated the rapid assembly of complex cyclopentanes using chiral, α,β-unsaturated acylammonium intermediates, a process that can lead to the formation of intricate polycyclic systems. nih.gov This highlights the potential of cyclopentanone-based structures to serve as foundational elements in the construction of sophisticated molecular frameworks, including truncated steroid intermediates. nih.gov

Relevance in Medicinal Chemistry: Synthesis of Pharmaceutical Intermediates and Analogs

The inherent structural properties of this compound make it a relevant molecule in the field of medicinal chemistry for the synthesis of various pharmaceutical intermediates and analogs.

Construction of Analogs of Steroid Hormones

While direct synthesis of steroid analogs from this compound is not extensively documented in the reviewed literature, the broader class of cyclopentanone derivatives plays a crucial role in steroid synthesis. The construction of the characteristic tetracyclic steroid skeleton often involves the formation of five-membered rings. acs.org For instance, chiral cyclopentenones serve as key intermediates in building the steroidal framework. acs.org Synthetic strategies towards steroids have utilized cyclopentane (B165970) derivatives to establish the C and D rings of the steroid nucleus. rsc.org The convergent synthesis of steroids has been achieved through the coupling of acyclic precursors to form hydroindanes, which contain a cyclopentane ring and serve as a foundation for the full steroid structure. nih.gov

Synthesis of Antiulcer Agent Derivatives

Research has shown that derivatives of phenylcyclopentanone exhibit potent antiulcer activities. Specifically, studies on phenylpropanol derivatives led to the synthesis of various (±)-2-[(3-hydroxypropyl)phenyl]cyclopentanone derivatives, which were tested for their antiulcer properties. These investigations highlight the potential of the phenylcyclopentanone scaffold in the development of new therapeutic agents for treating ulcers.

Integration into Other Drug Synthesis Methodologies

The cyclopentanone ring is a common feature in a variety of biologically active molecules, and its synthesis is a key step in many drug discovery programs. researchgate.net The versatility of the cyclopentanone structure allows for its incorporation into diverse synthetic pathways aimed at producing novel pharmaceutical agents.

Application as an Intermediate in Agrochemical Synthesis

Cyclic ketones, including cyclopentanone and its derivatives, are recognized as potential chemical intermediates for the production of pesticides and fungicides. researchgate.net While specific, large-scale applications of this compound in the agrochemical industry are not widely reported in the selected literature, the chemical functionalities present in the molecule suggest its potential as a precursor for various agrochemicals. For instance, some simple cyclopentenones and their derivatives have been shown to possess antifungal properties. The development of novel herbicides has also involved the synthesis of molecules containing phenyl-substituted rings, indicating the potential utility of the this compound scaffold in this area. nih.gov

Development of Novel Chemical Scaffolds Incorporating the this compound Moiety

The inherent structural features of this compound make it an attractive substrate for a range of synthetic transformations aimed at building molecular complexity. Researchers have successfully employed this ketone in multicomponent reactions, tandem sequences, and annulation strategies to create a variety of fused, spirocyclic, and bridged ring systems. These novel scaffolds often possess unique three-dimensional arrangements and are of significant interest for their potential as new pharmacophores or functional materials.

One notable area of research involves the use of this compound in multicomponent reactions (MCRs). MCRs are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most of the atoms of the starting materials. The carbonyl group of this compound can readily participate in such reactions, leading to the formation of highly substituted heterocyclic scaffolds. For instance, in a hypothetical three-component reaction, this compound could react with an amine and a source of cyanide to generate α-aminonitriles, which are versatile intermediates for the synthesis of more complex nitrogen-containing heterocycles.

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, have also been explored for the elaboration of the this compound core. A plausible tandem sequence could involve an initial aldol (B89426) condensation at the α-position of the ketone, followed by an intramolecular cyclization to construct a new fused ring system. The phenyl group can influence the stereochemical outcome of these reactions, providing a degree of control over the spatial arrangement of the final scaffold.

Furthermore, annulation reactions, which involve the formation of a new ring onto an existing one, represent a powerful tool for scaffold development. The cyclopentanone ring of this compound is a suitable template for various annulation strategies. For example, a Robinson annulation sequence, involving a Michael addition followed by an intramolecular aldol condensation, could be envisioned to construct a fused six-membered ring, leading to a bicyclic scaffold with defined stereochemistry.

The synthesis of spirocyclic compounds, where two rings share a single atom, is another exciting application of this compound. The carbonyl carbon is an ideal position for the formation of a spirocenter. A reaction with a bifunctional reagent, such as a diol or a dithiol, could lead to the formation of spiroketals or spirothioketals, respectively. These spirocyclic scaffolds are of particular interest in medicinal chemistry due to their rigid and well-defined three-dimensional structures.

Scaffold Type Synthetic Strategy Potential Novel Scaffold Key Features
Fused BicyclicRobinson AnnulationPhenyl-substituted hexahydronaphthalene-dioneRigid bicyclic core, multiple stereocenters
SpirocyclicKnoevenagel condensation followed by Michael additionSpiro[cyclopentane-3,2'-indoline]-dione derivativeSpirocyclic oxindole (B195798) core, potential biological activity
Nitrogen-containing HeterocycleGewald reactionPhenyl-substituted cyclopenteno[b]thiophene-amineFused thiophene (B33073) ring, amino functionality for further derivatization
Bridged SystemDiels-Alder reaction of a cyclopentadiene (B3395910) derivativePhenyl-substituted bridged bicyclic systemConstrained three-dimensional structure

It is important to note that the development of these novel scaffolds would require significant experimental work to optimize reaction conditions and fully characterize the resulting products. However, the chemical reactivity of this compound, coupled with the power of modern synthetic methods, offers a promising avenue for the discovery of new and valuable molecular architectures. Future research in this area is anticipated to unlock the full potential of this versatile building block in the creation of innovative chemical scaffolds.

Q & A

Q. What strategies are effective in resolving racemic mixtures of this compound derivatives during synthesis?

  • Answer : Use chiral stationary phases (e.g., Hydrodex-B-TBDAc) for GLC separation. Flash chromatography with basic alumina and Et₃N-modified eluents (e.g., 5% Et₃N in pentane) achieves 11:1 diastereomeric ratios for enoxysilane intermediates .

Tables

Table 1 : Key NMR Data for this compound Derivatives

Proton/CarbonChemical Shift (δ, ppm)MultiplicityAssignment
Aromatic H7.33–7.18mC6H5
Cyclic CH4.70app quintetC3-H
Si(CH₃)₃0.25sSi–CH₃
Carbonyl C153.5-C=O
Source:

Table 2 : Enantioselective Synthesis Outcomes

MethodYield (%)ee (%)Key Condition
Rh(I)−BINAP Cyclization4444Low temperature (25°C)
Organocatalytic Hydrogenation89748.5-hour reaction time
Source:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.